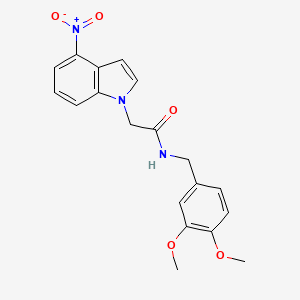

N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide est un composé organique synthétique qui appartient à la classe des dérivés de l’indole. Les dérivés de l’indole sont connus pour leur large éventail d’activités biologiques et d’applications en chimie médicinale. Ce composé présente un groupe benzyle substitué par des groupes méthoxy aux positions 3 et 4, et un cycle indole substitué par un groupe nitro à la position 4.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide implique généralement les étapes suivantes :

Formation du cycle indole : Le cycle indole peut être synthétisé par la synthèse de l’indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.

Nitration : Le cycle indole est ensuite nitré en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique pour introduire le groupe nitro à la position 4.

Formation de l’acétamide : L’indole nitré est réagi avec le chlorure de chloroacétyle en présence d’une base telle que la triéthylamine pour former le dérivé acétamide.

Benzylation : Enfin, le dérivé acétamide est benzylé en utilisant le chlorure de 3,4-diméthoxybenzyle en présence d’une base telle que le carbonate de potassium.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d’automatisation des procédés.

Analyse Des Réactions Chimiques

Types de réactions

N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou acides carboxyliques correspondants.

Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le chlorure d’étain(II).

Substitution : Le groupe benzyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrogène gazeux (H2) avec palladium sur carbone (Pd/C) ou chlorure d’étain(II) (SnCl2) en acide chlorhydrique.

Substitution : Hydrure de sodium (NaH) ou carbonate de potassium (K2CO3) dans des solvants aprotiques comme le diméthylformamide (DMF).

Principaux produits

Oxydation : Formation d’aldéhydes ou d’acides carboxyliques à partir de groupes méthoxy.

Réduction : Formation de dérivés aminés à partir du groupe nitro.

Substitution : Formation de divers dérivés benzyliques substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses.

Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.

Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaire chimique dans les procédés industriels.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mécanisme D'action

Le mécanisme d’action du N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide dépendrait de sa cible biologique spécifique. En général, les dérivés de l’indole peuvent interagir avec diverses cibles moléculaires, notamment les enzymes, les récepteurs et l’ADN. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, conduisant à des effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide : peut être comparé à d’autres dérivés de l’indole tels que :

Unicité

L’unicité du N-(3,4-diméthoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acétamide réside dans son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique uniques par rapport à d’autres dérivés de l’indole.

Propriétés

Formule moléculaire |

C19H19N3O5 |

|---|---|

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-nitroindol-1-yl)acetamide |

InChI |

InChI=1S/C19H19N3O5/c1-26-17-7-6-13(10-18(17)27-2)11-20-19(23)12-21-9-8-14-15(21)4-3-5-16(14)22(24)25/h3-10H,11-12H2,1-2H3,(H,20,23) |

Clé InChI |

SGVTWTRTPAZGBQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10997349.png)

![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B10997352.png)

![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997361.png)

![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)

![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997394.png)

![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)

![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)

![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)

![N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997427.png)